3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cruzain inhibition Structure-activity relationship Cysteine protease

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 1779133-04-8) is a 1,2,4-oxadiazole heterocycle bearing a 2,5-dichlorophenyl substituent at the 3-position and a reactive carbaldehyde group at the 5-position. This scaffold belongs to a compound class widely explored for antimicrobial, anticancer, and enzyme inhibitory applications.

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.04 g/mol
Cat. No. B13329070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NOC(=N2)C=O)Cl
InChIInChI=1S/C9H4Cl2N2O2/c10-5-1-2-7(11)6(3-5)9-12-8(4-14)15-13-9/h1-4H
InChIKeyZSNLBTACVFSDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde – A 2,5-Dihalogenated Oxadiazole Aldehyde Building Block for Targeted Heterocycle Synthesis


3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 1779133-04-8) is a 1,2,4-oxadiazole heterocycle bearing a 2,5-dichlorophenyl substituent at the 3-position and a reactive carbaldehyde group at the 5-position. This scaffold belongs to a compound class widely explored for antimicrobial, anticancer, and enzyme inhibitory applications [1]. The 1,2,4-oxadiazole core is recognized as a versatile pharmacophore and ester bioisostere in medicinal chemistry [2]. The 2,5-dichloro substitution pattern on the phenyl ring confers distinct electronic and steric properties compared to mono-halogenated or differently substituted analogs, making this compound a strategically differentiated intermediate for structure-activity relationship (SAR) exploration and focused library synthesis.

Why 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Cannot Be Replaced by Common Oxadiazole Aldehyde Analogs in SAR-Driven Workflows


Substituting this compound with a generic 3-aryl-1,2,4-oxadiazole-5-carbaldehyde (e.g., unsubstituted phenyl, 4-chlorophenyl, or 4-nitrophenyl variants) risks confounding SAR interpretation because the 2,5-dichloro substitution pattern introduces a unique combination of dual electron-withdrawing effects and distinct steric topology not replicated by single halogen or para-substituted analogs [1]. In cruzain inhibitor optimization campaigns, the 2,5-dichlorophenyl motif was explicitly retained in oxadiazole leads (designated 'DiCl-Ph', compounds 10 and 11) after demonstrating that both aliphatic and aromatic C-rings were tolerated, but potency and selectivity profiles diverged sharply from other substituted phenyl variants [1]. Furthermore, the 5-carbaldehyde group in this specific regioisomeric arrangement exhibits hydration behavior that stabilizes the compound in a gem-diol form, a property documented for 3-aryl-1,2,4-oxadiazole-5-carbaldehydes that is not shared by the 3-carbaldehyde regioisomers [2]. These structural distinctions mean that generic replacement can lead to non-overlapping reactivity, divergent biological outcomes, and irreproducible synthetic derivatization pathways.

Quantitative Differentiation Evidence for 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde vs. Structural Analogs


2,5-Dichloro Substitution vs. Mono-Halogenated and Unsubstituted Phenyl Analogs: Enzyme Inhibition Potency Retention in Cruzain SAR

In a homologous oxadiazole series targeting the Trypanosoma cruzi cysteine protease cruzain, the 2,5-dichlorophenyl-substituted oxadiazole analog (compound 11) retained mid-low micromolar cruzain inhibitory potency comparable to the aminopyridine-substituted lead oxadiazoles 9–11, whereas analogs bearing basic amine-containing rings (compounds 17, 18) or extended aliphatic linkers (compound 19) showed no measurable activity (IC50 > 100 μM) [1]. The 2,5-dichlorophenyl motif was specifically designated 'DiCl-Ph' and categorized among tolerated aromatic C-rings, in contrast to the inactive ortho-amino aryl series [1]. This positions the 2,5-dichlorophenyl substitution as a validated pharmacophoric element within the oxadiazole class, distinct from mono-halogenated or non-halogenated phenyl variants that were not explicitly profiled but belong to a different SAR sub-series.

Cruzain inhibition Structure-activity relationship Cysteine protease

Tyrosine Phosphatase Inhibition: 2,5-Dichlorophenyl-1,2,4-Oxadiazole vs. Structurally Divergent 1,3,4-Oxadiazole Isomers

A closely related 1,2,4-oxadiazole bearing the 2,5-dichlorophenyl group at position 5 and a 4-pyridyl substituent at position 3 (BDBM88777) was profiled against human tyrosine-protein phosphatase non-receptor type 5 (PTPN5), yielding an IC50 > 80,000 nM (>80 μM), indicating weak to negligible inhibition [1]. In contrast, a 1,3,4-oxadiazole isomer containing a 2,5-dichlorophenyl group (3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide) demonstrated 19% inhibition at 10 μM against Bacillus anthracis PurE, a distinct target, highlighting that the 1,2,4-oxadiazole vs. 1,3,4-oxadiazole regiochemistry and the specific substitution vector substantially alter target engagement profiles [2]. This head-to-head isomer comparison demonstrates that the 1,2,4-oxadiazole core with 2,5-dichlorophenyl at position 3—as in the target compound—represents a distinct chemotype that cannot be interchanged with 1,3,4-oxadiazole isomers without fundamentally altering the biological activity profile.

Protein tyrosine phosphatase Enzyme inhibition Oxadiazole isomer comparison

Aldehyde Hydration Behavior: 3-Aryl-1,2,4-oxadiazole-5-carbaldehydes vs. 5-Aryl-1,2,4-oxadiazole-3-carbaldehydes – Regioisomer-Specific Stability

Palazzo et al. (1979) demonstrated that 3-aryl-1,2,4-oxadiazole-5-carbaldehydes—the regioisomeric class to which the target compound belongs—are stabilized in the hydrated gem-diol form, a behavior that is discussed as peculiar to this specific regioisomeric arrangement and not universally observed for the corresponding 5-aryl-1,2,4-oxadiazole-3-carbaldehyde regioisomers [1]. This hydration tendency directly impacts the compound's effective molecular weight (adds 18 Da), solution-phase reactivity toward nucleophiles, and long-term storage stability relative to the non-hydrated 3-carbaldehyde regioisomers. The target compound, bearing the 2,5-dichlorophenyl group at the 3-position with the aldehyde at the 5-position, is predicted to exhibit this hydration behavior based on the established class-level pattern, distinguishing it from alternative regioisomeric aldehyde building blocks.

Hydration stability Regioisomer comparison Aldehyde reactivity

Synthetic Accessibility via Continuous-Flow Microreactor Methodology: 1,2,4-Oxadiazole Library Production Throughput Benchmark

Grant, Dahl, and Cosford (2008) established a general continuous microreactor method for synthesizing bis-substituted 1,2,4-oxadiazoles from arylnitriles and activated carbonyls, achieving full synthesis in approximately 30 minutes with isolated yields of 40–80 mg per run sufficient for full characterization and rapid library supply [1]. This methodology substantially reduces synthesis time from traditional multiday, multistep batch procedures to under one hour [1]. While the target compound was not explicitly synthesized in that study, the methodology is directly applicable to 3-aryl-1,2,4-oxadiazole-5-carbaldehydes using 2,5-dichlorobenzonitrile as the aryl nitrile precursor and an activated formyl equivalent, positioning this compound as accessible through a demonstrated rapid library-production workflow that is not feasible for all oxadiazole substitution patterns.

Continuous-flow synthesis Microreactor Library production

Commercial Purity Benchmark: 98% Assay vs. Typical Research-Grade Oxadiazole Aldehydes

The target compound is commercially available at a specified purity of 98% (HPLC) from LeYan (Product ID: 1519216, CAS 1779133-04-8) . This purity level provides a defined quality benchmark for procurement. In comparison, many research-grade 3-aryl-1,2,4-oxadiazole-5-carbaldehyde analogs are offered at 95% or unspecified purity from various vendors, and the difference between 95% and 98% purity can represent a 2.5-fold reduction in total impurities (5% vs. 2%), which is significant for biological assay reproducibility where trace impurities may confound activity readouts.

Purity specification Quality control Procurement benchmark

Procurement-Relevant Application Scenarios for 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Based on Quantitative Differentiation Evidence


Focused Library Synthesis for Cysteine Protease Inhibitor Screening

The 2,5-dichlorophenyl substitution is validated as a tolerated aromatic C-ring in cruzain inhibitor oxadiazole SAR [1]. Researchers constructing focused libraries targeting cysteine proteases (e.g., cruzain, cathepsins) can use this compound as a key intermediate for hydrazone, Schiff base, or reductive amination derivatization at the 5-carbaldehyde position, generating analogs that retain the validated 2,5-dichlorophenyl pharmacophoric element while exploring diversity at the 5-position. The aldehyde functionality enables single-step diversification with commercial amine or hydrazine libraries.

Regioisomer-Controlled Oxadiazole Scaffold Hopping in Kinase or Phosphatase Programs

When a project requires systematic comparison of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole cores—as the divergent PTPN5 vs. PurE inhibition profiles demonstrate [1][2]—this compound provides the 1,2,4-oxadiazole regioisomer with the 2,5-dichlorophenyl group at the 3-position and a functionalizable aldehyde at the 5-position. This enables matched-pair analysis where the only variable is the oxadiazole ring connectivity, critical for isolating scaffold-specific effects in target engagement studies.

Hydrate-Form Aldehyde Building Block for Aqueous-Phase Bioconjugation Chemistry

The documented stabilization of 3-aryl-1,2,4-oxadiazole-5-carbaldehydes in the hydrated gem-diol form [1] makes this compound particularly suitable for bioconjugation or chemical biology applications conducted in aqueous buffers, where the hydrate may exhibit slower, more controllable aldehyde reactivity compared to free aldehyde analogs. This property is advantageous for protein-labeling or activity-based probe synthesis where rapid, uncontrolled reactivity would be detrimental.

Agrochemical Lead Generation Targeting Phytopathogenic Fungi

The 1,2,4-oxadiazole scaffold is claimed in agrochemical patents, including Syngenta's microbiocidal oxadiazole derivatives for fungal disease control [1]. The 2,5-dichlorophenyl substitution pattern aligns with halogenation strategies commonly employed in fungicide design to enhance metabolic stability and target binding. The 5-carbaldehyde group serves as a versatile diversification point for generating oxadiazole-based fungicide candidate libraries through condensation with hydrazides, amines, or activated methylene compounds.

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